5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Description
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
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Biological Activity
5-(3,4-Dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, also known by its CAS number 431929-07-6, is a compound with significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O4, with a molar mass of 394.46 g/mol. The structure consists of a pyrrole ring substituted with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26N2O4 |
Molar Mass | 394.46 g/mol |
CAS Number | 431929-07-6 |
Antagonistic Effects on FPR1
Recent studies have highlighted the compound's role as a N-formyl peptide receptor 1 (FPR1) antagonist. FPR1 is involved in various inflammatory responses and immune cell signaling. The compound has been shown to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells, indicating its potential as an anti-inflammatory agent .
- Mechanism : The antagonistic activity is attributed to the compound's ability to compete with agonists for binding to FPR1, effectively blocking the receptor's activation and downstream signaling pathways. This blockade can reduce inflammation and modulate immune responses.
Cytotoxicity and Anticancer Potential
In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study screened multiple compounds for their anticancer properties using multicellular spheroids as a model. The results demonstrated that this pyrrole derivative significantly reduced tumor growth in treated spheroids compared to controls .
Molecular Modeling and Structure-Activity Relationship (SAR)
Molecular modeling studies have been performed to understand the binding interactions between the compound and FPR1. These studies reveal that specific structural features are crucial for its antagonistic activity.
- SAR Analysis : Variations in substituents on the pyrrole ring affect potency and selectivity towards FPR1. Compounds with small hydrophobic groups at specific positions showed enhanced antagonistic activity .
Comparative Analysis with Related Compounds
To further elucidate the biological profile of this compound, it is useful to compare it with other known FPR1 antagonists:
Compound Name | FPR1 Antagonist Activity | IC50 (µM) |
---|---|---|
5-(3,4-Dimethoxyphenyl)-... | Yes | [Data Not Available] |
4-benzoyl-1-hexyl-3-hydroxy-... | Yes | 0.5 |
4-benzoyl-5-(2,5-dimethoxyphenyl)-... | Yes | 0.8 |
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-26(2)13-6-14-27-22(17-9-12-19(32-4)20(15-17)33-5)21(24(29)25(27)30)23(28)16-7-10-18(31-3)11-8-16/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQLXVJZGSQQC-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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